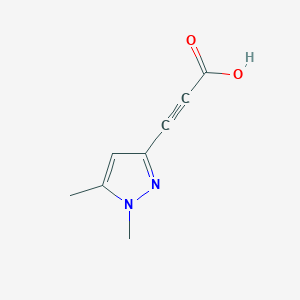
oxidanium;2,6-dipyridin-2-ylpyridine;platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum is a complex compound that has garnered significant interest in the fields of chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxidanium;2,6-dipyridin-2-ylpyridine;platinum typically involves the coordination of platinum with 2,6-dipyridin-2-ylpyridine ligands. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the complex. Common reagents used in the synthesis include platinum salts and 2,6-dipyridin-2-ylpyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process is optimized to reduce costs and increase yield, often involving continuous monitoring and adjustment of reaction parameters .
化学反応の分析
Types of Reactions: Oxidanium;2,6-dipyridin-2-ylpyridine;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of platinum, which acts as a catalyst in many cases .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized platinum complexes, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Oxidanium;2,6-dipyridin-2-ylpyridine;platinum has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. In medicine, it is being explored for its anticancer properties, particularly in targeting specific cellular pathways . Industrially, it is used in the development of advanced materials with unique electronic and optical properties .
作用機序
The mechanism of action of oxidanium;2,6-dipyridin-2-ylpyridine;platinum involves its interaction with molecular targets such as DNA and proteins. The platinum center facilitates the formation of coordination bonds with these targets, leading to alterations in their structure and function. This can result in the inhibition of cellular processes such as DNA replication and protein synthesis, which is particularly relevant in its anticancer activity .
類似化合物との比較
Similar Compounds: Similar compounds include other platinum-based complexes such as cisplatin, carboplatin, and oxaliplatin. These compounds share some structural similarities but differ in their specific ligands and overall molecular architecture .
Uniqueness: Oxidanium;2,6-dipyridin-2-ylpyridine;platinum is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with molecular targets compared to other platinum-based compounds, potentially leading to different biological and chemical activities .
特性
分子式 |
C15H14N3OPt+ |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
oxidanium;2,6-dipyridin-2-ylpyridine;platinum |
InChI |
InChI=1S/C15H11N3.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H2;/p+1 |
InChIキー |
HSRCZJGKBXFVHK-UHFFFAOYSA-O |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


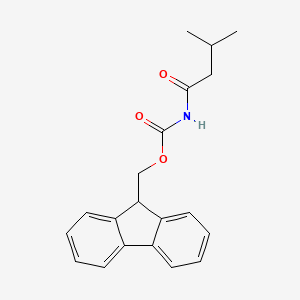


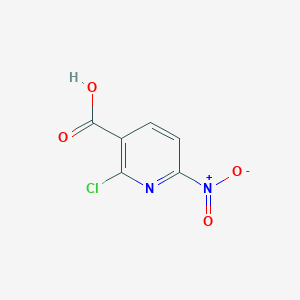


![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)
![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)
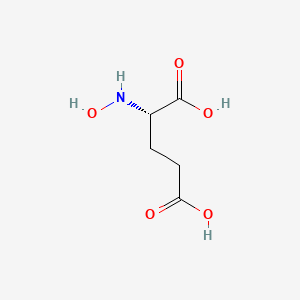
![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)
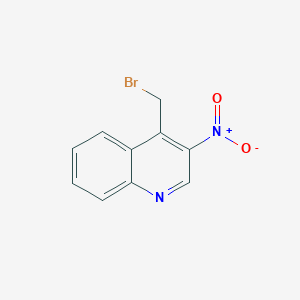
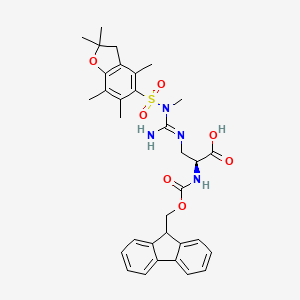
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
